3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole
Description
3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole (CAS 945925-78-0) is a halogenated indazole derivative characterized by a partially saturated bicyclic structure. The compound features a six-membered tetrahydroindazole core with a 3-iodo substituent and two methyl groups at the 6-position. Its synthesis typically involves halogenation of the parent 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole scaffold under electrophilic substitution conditions .
Properties
IUPAC Name |
3-iodo-6,6-dimethyl-1,4,5,7-tetrahydroindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2/c1-9(2)4-3-6-7(5-9)11-12-8(6)10/h3-5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWZKCXTTCFVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)NN=C2I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole typically involves the iodination of a suitable precursor. One common method involves the reaction of 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole, while a Suzuki coupling reaction could produce a biaryl derivative .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Neuroprotective Effects
Another significant application is its potential neuroprotective properties. Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis.
- Case Study : In an experimental model of neurodegeneration, treatment with this compound resulted in reduced markers of inflammation and neuronal cell death .
Material Science
This compound has been explored for its utility in material science due to its unique structural characteristics.
Organic Electronics
The compound's ability to form stable thin films makes it a candidate for applications in organic electronics.
- Application Example : Thin-film transistors made from this compound showed improved charge mobility compared to traditional materials. This property is crucial for developing efficient organic light-emitting diodes (OLEDs) and solar cells .
Analytical Chemistry
In analytical chemistry, this compound serves as a valuable reagent for various analytical techniques.
Chromatography
The compound has been utilized as a standard reference material in chromatographic methods for the separation and identification of similar indazole derivatives.
Mechanism of Action
The mechanism by which 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels .
Comparison with Similar Compounds
Data Table 1: Structural and Physical Comparison
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole (CAS 1309788-49-5)
- Structural Differences : Lacks the 3-iodo substituent.
- Reactivity :
- Biological Activity :
Menthone Derivatives (HMP and PMP)
- Structural Context : 7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole (HMP) and its phenyl-substituted analog (PMP) share the tetrahydroindazole core but feature bulkier substituents.
- Functional Comparison :
- Corrosion Inhibition : HMP and PMP exhibit Langmuir adsorption behavior on mild steel in acidic environments, with inhibition efficiency increasing at higher temperatures. The dimethyl groups in this compound may similarly enhance adsorption via hydrophobic interactions .
- Thermal Stability : PMP’s phenyl group improves thermal resistance compared to HMP, suggesting that aryl substituents could be advantageous for high-temperature applications .
Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS 19078-57-0)
- Structural Differences : Contains a carboxylate ester at the 5-position instead of iodine.
- Applications :
- Reactivity : The electron-withdrawing carboxylate group deactivates the aromatic ring, reducing susceptibility to electrophilic substitution compared to iodinated analogs .
Medicinal Chemistry
- GSK-3 Inhibitors : Derivatives like (5-Methyl-1H-pyrazol-3-yl)-(2-phenylquinazolin-4-yl)amine (Ki = 24 nM) highlight the importance of substituent size and electronics. The 3-iodo group in this compound may enhance binding to hydrophobic enzyme pockets, though its larger size compared to methyl or chlorine could reduce affinity .
- Antimicrobial Activity : Copper(II) complexes of 4,5,6,7-tetrahydro-1H-indazole derivatives show moderate activity against E. coli and S. aureus. Iodine’s electronegativity may improve ligand-metal charge transfer, enhancing efficacy .
Materials Science
- Corrosion Inhibition : The dimethyl groups in this compound likely improve adsorption on metal surfaces via hydrophobic interactions, analogous to HMP and PMP .
- Thermal Stability : Trimethylated analogs (e.g., 4,5,6,7-tetrahydro-3,6,6-trimethyl-1H-indazole) exhibit higher decomposition temperatures (~289°C), suggesting that alkyl substitution enhances stability .
Biological Activity
3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole (CAS: 1309788-50-8) is a compound of interest due to its potential biological activities. This article reviews existing literature and research findings related to its biological activity, synthesis, and structure-activity relationships (SAR).
- Molecular Formula : C₉H₁₃I N₂
- Molecular Weight : 276.12 g/mol
- Purity : Typically ≥ 95% in commercial samples .
Biological Activity Overview
Research indicates that indazole derivatives exhibit a range of biological activities including anticancer, antimicrobial, and enzyme inhibition properties. The specific compound has shown promise in various assays.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives. For instance:
- Inhibition of FGFR : A related study indicated that compounds with indazole moieties exhibited potent inhibitory activity against fibroblast growth factor receptors (FGFR). The IC₅₀ values for some derivatives were reported as low as 4.1 nM for FGFR1 and 2.0 nM for FGFR2 . While specific data for this compound is not detailed in the literature reviewed, its structural similarity suggests potential efficacy in this area.
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that indazole derivatives could induce apoptosis and inhibit cell proliferation. For example, compounds tested against KG1 and SNU16 cell lines showed IC₅₀ values ranging from 25.3 nM to 77.4 nM .
Antimicrobial Activity
The antimicrobial properties of indazole derivatives have been explored through various assays:
- Zone of Inhibition : The antibacterial activity was evaluated using the agar diffusion method. Results indicated significant zones of inhibition against standard bacterial strains, suggesting that modifications at the indazole scaffold could enhance antimicrobial efficacy .
Structure-Activity Relationships (SAR)
The structure of this compound allows for various substitutions that can enhance its biological activity:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 3 | Iodine | Enhances lipophilicity and potentially increases binding affinity to target enzymes or receptors |
| 6 | Dimethyl | Improves metabolic stability and may influence selectivity towards certain biological targets |
Research suggests that the presence of halogen substituents (like iodine) can significantly affect the pharmacokinetic properties of indazole derivatives .
Case Studies
A notable case study involved the synthesis and evaluation of analogs derived from indazole frameworks:
- Synthesis Method : Utilizing iodine and potassium hydroxide in DMF yielded high purity products with yields around 83% .
- Biological Evaluation : The synthesized compounds were tested for their ability to inhibit specific enzymes related to cancer pathways. Results indicated promising IC₅₀ values which warrant further investigation into their therapeutic potential .
Q & A
Basic: What are the standard synthetic routes for preparing 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole?
Answer:
The synthesis typically involves iodination of a pre-functionalized tetrahydroindazole scaffold. Key steps include:
- Cyclization : Formation of the tetrahydroindazole core via cyclization reactions using precursors like ethyl carboxylate derivatives (e.g., ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) under reflux conditions with solvents such as THF or DMF .
- Iodination : Electrophilic substitution at the 3-position using iodine or iodinating agents (e.g., N-iodosuccinimide) in the presence of catalysts like Lewis acids. Reaction conditions (temperature, solvent polarity) are critical for regioselectivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is commonly employed to isolate the product .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Answer:
- 1H/13C NMR : To verify the indazole ring structure, methyl groups, and iodine substitution. Key signals include downfield shifts for the iodine-bearing carbon (~90–100 ppm in 13C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M + H]+ peaks) and isotopic patterns consistent with iodine .
- HPLC/UV-Vis : Assesses purity (>95% is typical for research-grade material) .
Advanced: How can researchers optimize iodination yields while minimizing side reactions?
Answer:
- Reagent Selection : Use milder iodinating agents (e.g., ICl instead of I₂) to reduce over-iodination.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution but may require lower temperatures to control reactivity .
- Catalytic Additives : Lewis acids like FeCl₃ or ZnCl₂ improve regioselectivity. For example, Guo et al. achieved 75% yield by modifying heating times (7 hours at 70°C) .
Advanced: How should conflicting solubility data be resolved during formulation studies?
Answer:
- Method Standardization : Use consistent buffers (e.g., phosphate buffer pH 7.4) and equipment (e.g., TECAN IVO systems) for kinetic solubility assays. Discrepancies often arise from variations in dilution protocols or detection wavelengths .
- Co-solvent Strategies : If water solubility is low (<10 µM), employ cyclodextrins or PEG-based solubilizers, noting their impact on bioactivity assays .
Advanced: What experimental designs are recommended for evaluating enzyme inhibition (e.g., DHODH)?
Answer:
- Kinetic Assays : Measure IC₅₀ values using human dihydroorotate dehydrogenase (DHODH) in a NADH-coupled system. Include controls like teriflunomide as a reference inhibitor .
- Structural Analysis : Pair enzymatic assays with molecular docking to probe interactions between the iodine substituent and the enzyme’s hydrophobic pocket .
Advanced: How does the iodine substituent influence bioactivity compared to other halogens or alkyl groups?
Answer:
- Electron-Withdrawing Effects : The iodine atom increases electrophilicity at the 3-position, enhancing binding to nucleophilic residues in target enzymes. This contrasts with methyl or ethyl groups, which prioritize steric effects .
- Metabolic Stability : Iodine’s larger atomic radius may reduce metabolic clearance compared to bromine or chlorine derivatives, as seen in pharmacokinetic studies of similar tetrahydroindazoles .
Basic: What are the critical parameters for ensuring batch-to-batch consistency in synthesis?
Answer:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Reaction Temperature | 70–80°C | Avoids decomposition |
| Solvent Gradient | 10–20% EtOAc in hexane | Ensures pure elution |
| Catalyst Loading | 5–10 mol% Lewis acid | Balances reactivity and side products |
Advanced: How can kinetic solubility profiles be correlated with in vivo bioavailability?
Answer:
- In Vitro-In Vivo Correlation (IVIVC) : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions.
- Permeability Assays : Pair solubility data with Caco-2 cell monolayer studies to predict absorption. For example, low solubility (<50 µM) may necessitate prodrug strategies .
Advanced: What strategies address discrepancies in reported IC₅₀ values across studies?
Answer:
- Standardize Assay Conditions : Use identical enzyme concentrations (e.g., 10 nM DHODH) and substrate (orotate) levels.
- Data Normalization : Express activity relative to a shared positive control (e.g., caffeine or teriflunomide) to account for inter-lab variability .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods during iodination steps to avoid iodine vapor exposure.
- Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
